rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide
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Overview
Description
The compound rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide is an intriguing molecule, notable for its complex structure, incorporating various functional groups which confer unique chemical properties and potential applications. This article delves into its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide typically involves multistep organic synthesis. The process often starts with the bromination of 2,2-dimethyl-1,3-dioxolane, followed by the introduction of a benzamide group through amide bond formation. Reaction conditions usually involve the use of specific catalysts and solvents to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might leverage more scalable and cost-efficient methods, possibly involving continuous flow reactors to enhance reaction efficiency and yield. Optimizing the reaction conditions, such as temperature, pressure, and solvent choice, plays a critical role in industrial production.
Chemical Reactions Analysis
Types of Reactions
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide undergoes a variety of chemical reactions, including:
Reduction: : Reduction processes can modify its bromine atoms or other reactive sites, typically using hydride sources or hydrogen gas.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide. Reduction can be achieved using lithium aluminum hydride or palladium-catalyzed hydrogenation. Substitution reactions often require halide sources, organometallic reagents, and suitable solvents like dichloromethane or toluene.
Major Products
Scientific Research Applications
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide has extensive applications in scientific research:
Chemistry: : As a precursor or intermediate in organic synthesis, enabling the study of reaction mechanisms and new compound formation.
Biology: : Used in probing biological pathways and studying enzyme interactions due to its complex structure.
Medicine: : Potential therapeutic uses stemming from its interaction with biological targets.
Industry: : Applications in material science and pharmaceuticals, particularly in the development of new drugs or materials with specific properties.
Mechanism of Action
The compound’s effects are often mediated by its interaction with specific molecular targets, such as enzymes or receptors. These interactions can influence biological pathways, altering cellular functions and responses. The detailed mechanism involves the compound binding to active sites or undergoing biotransformation, which modifies its activity and effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide exhibits unique properties due to its specific stereochemistry and functional groups.
rac-N,N'-((3aR,4R,7R,7aS)-5-chloro-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Similar, but with chlorine instead of bromine, affecting its reactivity and interactions.
rac-N,N'-((3aR,4R,7R,7aS)-5-methyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Methyl substitution alters its hydrophobicity and steric properties.
Properties
IUPAC Name |
N-[(3aS,4R,7R,7aR)-7-benzamido-6-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-23(2)29-19-17(25-21(27)14-9-5-3-6-10-14)13-16(24)18(20(19)30-23)26-22(28)15-11-7-4-8-12-15/h3-13,17-20H,1-2H3,(H,25,27)(H,26,28)/t17-,18+,19+,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOSMJCKUJBRK-FUMNGEBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@@H]([C@H]2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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